molecular formula C17H16ClFO B1327732 3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898755-14-1

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone

Cat. No.: B1327732
CAS No.: 898755-14-1
M. Wt: 290.8 g/mol
InChI Key: WGYLRAHZWOZUGA-UHFFFAOYSA-N
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Description

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is an organic compound with the molecular formula C17H17ClO. It is a derivative of propiophenone, characterized by the presence of chloro, dimethylphenyl, and fluorine substituents on the aromatic ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone
  • 3’-Fluoro-3-(2,6-dimethylphenyl)propiophenone
  • 3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone

Uniqueness

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYLRAHZWOZUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644806
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-14-1
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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